molecular formula C27H44O2 B13399501 3-Hydroxycholest-5-en-7-one CAS No. 59042-88-5

3-Hydroxycholest-5-en-7-one

Cat. No.: B13399501
CAS No.: 59042-88-5
M. Wt: 400.6 g/mol
InChI Key: YIKKMWSQVKJCOP-UHFFFAOYSA-N
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Description

3-Hydroxycholest-5-en-7-one, also known as 7-ketocholesterol, is a derivative of cholesterol. It is an oxysterol, which means it is an oxidized form of cholesterol. This compound has a molecular formula of C27H44O2 and a molecular weight of 400.6371 g/mol . It is known for its role in various biological processes and its presence in different tissues and fluids in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxycholest-5-en-7-one can be synthesized through the oxidation of cholesterol. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as cholesterol oxidase can be employed to catalyze the oxidation of cholesterol to this compound. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxycholest-5-en-7-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxysterols.

    Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxycholest-5-en-7-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Hydroxycholest-5-en-7-one can be compared with other oxysterols such as:

    4β-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

    25-Hydroxycholesterol: Known for its role in immune regulation.

    7α-Hydroxycholesterol: Involved in bile acid synthesis.

Uniqueness

This compound is unique due to its specific role in inflammation and its potential as a biomarker for oxidative stress. Its distinct chemical structure allows it to participate in unique biochemical pathways compared to other oxysterols .

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKKMWSQVKJCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862208
Record name 3-Hydroxycholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59042-88-5
Record name NSC147726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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